molecular formula C19H19FN4O B2944335 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034389-03-0

3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2944335
CAS No.: 2034389-03-0
M. Wt: 338.386
InChI Key: LLZPYMBXBAWNSM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a pyrazolyl group, and a propanamide moiety, making it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrazolyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Buchwald-Hartwig amination: This method is often used to couple aryl halides with amines in the presence of a palladium catalyst.

  • Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, often facilitated by strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: The pyrazolyl group can be reduced to form pyrazolylamine derivatives.

  • Substitution: The propanamide group can undergo substitution reactions to form different amide derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl) can be employed.

Major Products Formed:

  • Fluorophenol derivatives: Resulting from the oxidation of the fluorophenyl group.

  • Pyrazolylamine derivatives: Resulting from the reduction of the pyrazolyl group.

  • Amide derivatives: Resulting from substitution reactions involving the propanamide group.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Fluorophenyl derivatives: Compounds containing fluorophenyl groups.

  • Pyrazolyl derivatives: Compounds containing pyrazolyl groups.

  • Propanamide derivatives: Compounds containing propanamide groups.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-24-13-16(12-23-24)18-10-14(8-9-21-18)11-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZPYMBXBAWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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